![molecular formula C13H8BrClN2 B186822 2-(4-Bromophenyl)-6-chloroimidazo[1,2-a]pyridine CAS No. 96464-10-7](/img/structure/B186822.png)

2-(4-Bromophenyl)-6-chloroimidazo[1,2-a]pyridine

概要

説明

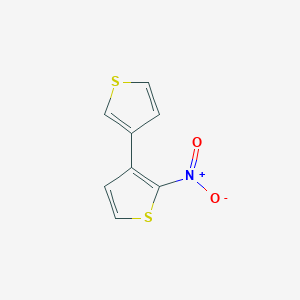

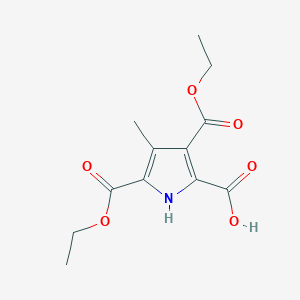

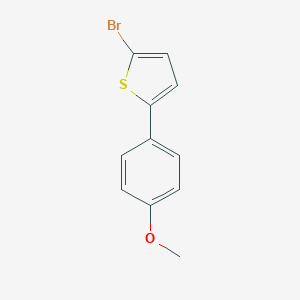

“2-(4-Bromophenyl)-6-chloroimidazo[1,2-a]pyridine” is a chemical compound with the linear formula C13H9BrN2 . It is a derivative of imidazo[1,2-a]pyridine, which is a fused bicyclic heterocyclic compound .

Synthesis Analysis

The synthesis of this compound can be achieved through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . A specific protocol for the synthesis of 2-arylimidazo[1,2-a]pyridines involves a two-component cyclization of substituted 2-aminopyridines and substituted phenacyl bromides .Molecular Structure Analysis

The molecular structure of “2-(4-Bromophenyl)-6-chloroimidazo[1,2-a]pyridine” is planar, showing a dihedral angle between the phenyl and the imidazo[1,2-a]pyridine rings .Chemical Reactions Analysis

Imidazo[1,2-a]pyridines are important structural motifs found in numerous bioactive molecules. They can be synthesized from easily available chemicals due to their tremendous use in various branches of chemistry .Physical And Chemical Properties Analysis

The molecular weight of “2-(4-Bromophenyl)-6-chloroimidazo[1,2-a]pyridine” is 273.13 g/mol . Some cyclometalated complexes exhibit luminescence with emission peaks of 390–543 nm in dichloromethane solution under UV irradiation .科学的研究の応用

Synthesis of Imidazo[1,2-a]pyridine Derivatives : The synthesis of 3-alkenylimidazo[1,2-a]pyridines was achieved by direct palladium-catalyzed C-H alkenylation between bromoalkenes and imidazo[1,2-a]pyridines, including derivatives with a chloro substituent in the 6-position (Koubachi et al., 2008).

Cyclization Reactions : Dihalocarbenes reacted with 2-(benzylideneamino)pyridines to yield various chloroimidazo[1,2-a]pyridines via intramolecular cyclization (Khlebnikov et al., 1991).

Imaging Agents for Alzheimer’s Disease : Novel phenyl-imidazo[1,2-a]pyridines, including radioiodinated 2-(4′-bromophenyl)-6-iodoimidazo[1,2-a]pyridine, were developed as imaging agents for β-amyloid in Alzheimer’s disease. These compounds showed promise for both PET and SPECT imaging of β-amyloid plaques in the living brain (Yousefi et al., 2012).

Synthesis of Chloroimidazo[4,5‐c]pyridines : A new route was developed for synthesizing various chloroimidazo[4,5-c]pyridines, which are important intermediates in the synthesis of nucleosides and other heterocyclic compounds (Rousseau & Robins, 1965).

Corrosion Inhibition Properties : Computational studies on 2-phenylimidazole[1,2α]pyridine and derivatives, including 2-(4-bromophenyl) imidazole[1,2α] pyridine, demonstrated their potential as corrosion inhibitors. These compounds were predicted to be effective due to their electronic properties (Sundari et al., 2018).

Coordination Polymers : The compound 6-(4-carboxyphenyl)-3-(2-chloroimidazo[1,2-a]pyridin-3-yl)picolinic acid was used to construct zero-dimensional complexes and one-dimensional coordination polymers, which exhibited varied dimensionality and properties based on the types of organic solvents used (Yin et al., 2021).

Phosphorescent Organic Materials : Novel imidazo[1,2-a]pyridine derivatives were synthesized, demonstrating different phosphorescent colors and quantum yields, as well as reversible phosphorescent color switching in response to acid-base vapor stimuli. This research opens new possibilities for developing dynamic functional materials (Li & Yong, 2019).

Safety And Hazards

将来の方向性

The development of a robust synthetic route enabling the incorporation of sulfone and phosphonate moieties on the pyridine scaffold is highly needed in medicinal and agricultural chemistry . The ecological impact of the methods and mechanistic aspects are also important considerations for future research .

特性

IUPAC Name |

2-(4-bromophenyl)-6-chloroimidazo[1,2-a]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8BrClN2/c14-10-3-1-9(2-4-10)12-8-17-7-11(15)5-6-13(17)16-12/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYRHYFIXKCKMIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CN3C=C(C=CC3=N2)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8BrClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60327962 | |

| Record name | 2-(4-bromophenyl)-6-chloroimidazo[1,2-a]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60327962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Bromophenyl)-6-chloroimidazo[1,2-a]pyridine | |

CAS RN |

96464-10-7 | |

| Record name | 2-(4-bromophenyl)-6-chloroimidazo[1,2-a]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60327962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5,6,7,8-Tetrahydro-4H-cyclohepta[b]thiophene-2-carboxylic acid](/img/structure/B186762.png)

![methyl 5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxylate](/img/structure/B186766.png)